
5-オキソ-3-(プロパン-2-イル)ピロリジン-3-カルボン酸
説明
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と開発
5-オキソ-3-(プロパン-2-イル)ピロリジン-3-カルボン酸の中心構造であるピロリジン環は、その汎用性と生物学的関連性から医薬品化学において広く利用されています 。ピロリジン環は、潜在的な治療効果を持つ新規化合物を創製するための足場として機能します。 ピロリジン環の非平面性とsp3混成は、ファーマコフォア空間を効率的に探求することを可能にし、分子の立体化学に貢献し、3次元的な被覆を強化します。これは、創薬において極めて重要です .
プロテアーゼ阻害剤
ピロリジンカルボン酸誘導体から誘導された化合物は、プロテアーゼ阻害剤としての可能性について研究されています 。これらの阻害剤は、HIV/AIDS、C型肝炎、高血圧など、プロテアーゼが重要な役割を果たす疾患の治療に不可欠です。 分子モデリング研究により、特定の誘導体がプロテアーゼ活性を有意に阻害することが示されており、これは新しい治療薬の開発に有望です .
抗てんかん活性
ピロリジン環上の置換パターンは、化合物の抗てんかん活性を大幅に影響させる可能性があります 。 例えば、ピロリジン-2,5-ジオン環の3位にある特定の置換基は、抗てんかん活性を正に影響することが判明しており、5-オキソ-3-(プロパン-2-イル)ピロリジン-3-カルボン酸の誘導体は、てんかんやその他の発作性障害の治療における潜在的な用途を探索できることを示唆しています .
抗菌剤と抗真菌剤
5-オキソピロリジンの誘導体は、多剤耐性グラム陽性病原体と薬剤耐性真菌を標的とする潜在的な候補として同定されています 。 これらの化合物の合成と生物学的評価は、遺伝的に定義された耐性機構を持つ感染症に対抗する可能性を示しており、これは感染症の分野における重要な懸念事項です .
ADME/Tox最適化
5-オキソ-3-(プロパン-2-イル)ピロリジン-3-カルボン酸に見られるようなヘテロ原子フラグメントを薬物分子に導入することは、物理化学的パラメータを修飾し、薬物候補の最適なADME/Tox(吸収、分布、代謝、排泄/毒性)プロファイルを実現するための戦略的アプローチです 。この最適化は、安全で効果的な医薬品を開発するために不可欠です。
エナンチオ選択的結合
ピロリジン環の炭素の立体異性体は、エナンチオ選択的タンパク質への結合モードが異なるため、薬物候補の生物学的プロファイルが異なる可能性がある重要な特徴です 。この側面は、潜在的な薬物の有効性と安全性に影響を与える可能性があるため、新規化合物の設計において特に重要です。
創薬における構造的多様性
ピロリジン環の飽和した性質により、平坦なヘテロ芳香族環骨格と比較して、創薬における構造的多様性が高くなります 。この多様性は、医薬品化学者にとって有益であり、所望の生物活性を持つ構造的にユニークな化合物を創製するためのより多くの機会を提供します。
生物活性に対する立体因子による影響
生物活性に対する立体因子による影響は、創薬における重要な考慮事項です。 ピロリジン環は、置換基の空間的配向に影響を与える可能性があり、薬物候補の生物学的プロファイルに大きく影響を与える可能性があるため、構造活性相関(SAR)を探索するための貴重なツールになります .
作用機序
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological activities, which can lead to different biological profiles of drug candidates .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the environment can significantly impact the effectiveness of drug candidates .
生化学分析
Biochemical Properties
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes involves binding to the enzyme’s active site, resulting in inhibition of enzyme activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical activity and its effects on cellular function.
Subcellular Localization
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
5-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHVMCJQJLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


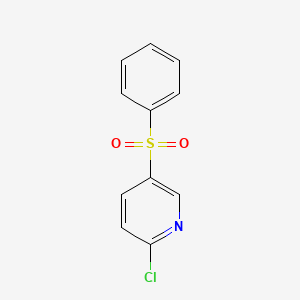
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)

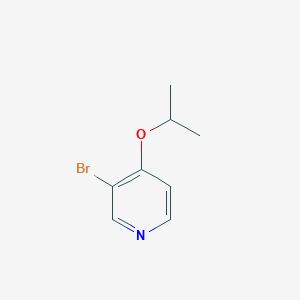
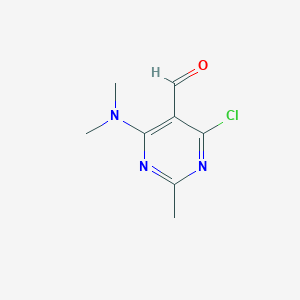

![(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride](/img/structure/B1459026.png)
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
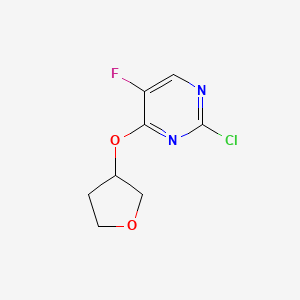
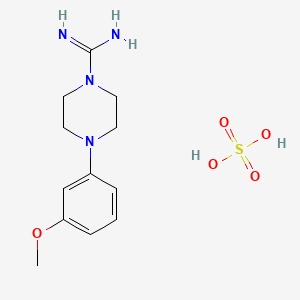
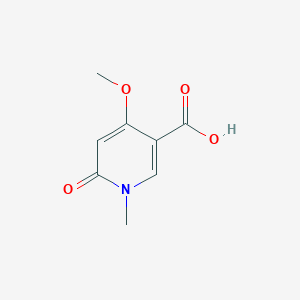

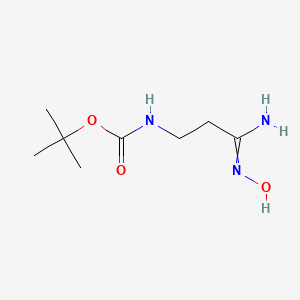
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)
